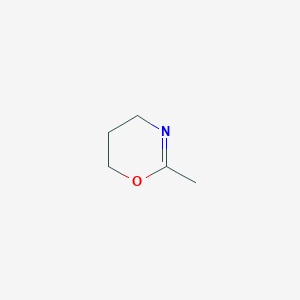
2-methyl-5,6-dihydro-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound with the molecular formula C5H9NO It belongs to the class of oxazines, which are six-membered heterocycles containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-methyl-5,6-dihydro-4H-1,3-oxazine can be synthesized through several methods. One common approach involves the cyclization of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . Another method includes the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine and cyclization of N-aryl-N’-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the oxazine ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxazine N-oxides, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-methyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In the industrial sector, it can be used in the production of materials with specific properties, such as dyes and fluorescent materials .
Mechanism of Action
The mechanism of action of 2-methyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various chemical reactions due to the presence of the oxygen and nitrogen atoms in its structure. These atoms can form hydrogen bonds and coordinate with metal ions, facilitating different biochemical processes .
Comparison with Similar Compounds
2-methyl-5,6-dihydro-4H-1,3-oxazine can be compared with other similar compounds, such as 4,4,6-trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines and 2,4,4,6-tetramethyl-4,5-dihydro-1,3-oxazine These compounds share similar structural features but differ in their substituents and chemical properties
Similar Compounds
Properties
CAS No. |
10431-93-3 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C5H9NO/c1-5-6-3-2-4-7-5/h2-4H2,1H3 |
InChI Key |
KYHSOVKSTASUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



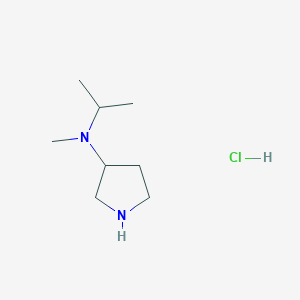
![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
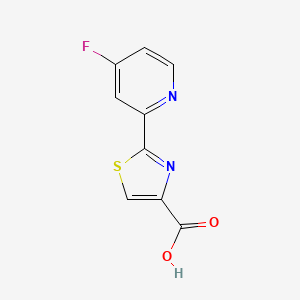
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)
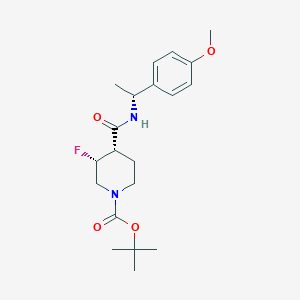
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
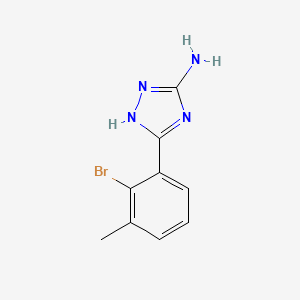
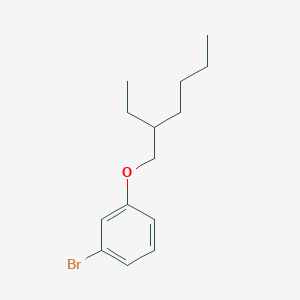
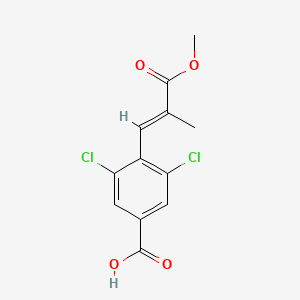
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
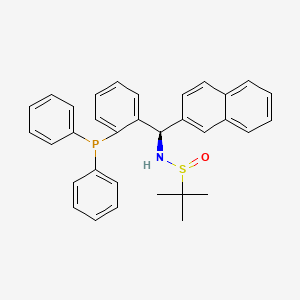
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
